molecular formula C14H16N2S B13966441 2-cyclohexyl-1H-quinazoline-4-thione CAS No. 606136-42-9

2-cyclohexyl-1H-quinazoline-4-thione

Cat. No.: B13966441
CAS No.: 606136-42-9
M. Wt: 244.36 g/mol
InChI Key: ACXXUPKPZYJCCP-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1H-quinazoline-4-thione is a synthetic quinazoline derivative supplied For Research Use Only. This compound is part of the quinazolinone scaffold, a "privileged structure" in medicinal chemistry known for its versatility and significant research potential across multiple biological fields . The quinazoline core, a nitrogen-containing heterocycle, and its thione derivatives are stable frameworks of great interest for designing novel bioactive molecules . The specific substitution pattern of this compound—featuring a cyclohexyl group at the 2-position and a thione group at the 4-position—is strategically significant. Structure-Activity Relationship (SAR) studies indicate that the 2-position of the quinazolinone ring system is critical for modulating biological activity . Furthermore, the 4-thione moiety can serve as a key intermediate for further chemical transformations, allowing researchers to generate a diverse library of analogs for screening . Researchers value this compound for exploring potential biological activities, including antimicrobial , anti-inflammatory , and anticancer effects , given that similar quinazoline derivatives have been investigated as inhibitors for various enzymatic targets like protein kinases and dihydrofolate reductase . The molecular scaffold allows for fine-tuning of physicochemical properties, which can be crucial in probing specific biological pathways. This product is intended solely for chemical and biological research in laboratory settings. All information presented is for educational purposes related to its research applications. Researchers should conduct all necessary experiments in accordance with their institutional safety guidelines and regulations.

Properties

CAS No.

606136-42-9

Molecular Formula

C14H16N2S

Molecular Weight

244.36 g/mol

IUPAC Name

2-cyclohexyl-1H-quinazoline-4-thione

InChI

InChI=1S/C14H16N2S/c17-14-11-8-4-5-9-12(11)15-13(16-14)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16,17)

InChI Key

ACXXUPKPZYJCCP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC(=S)C3=CC=CC=C3N2

solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Lawesson’s Reagent (LR) Method

  • Procedure : Quinazolin-4-one (1 equivalent) is refluxed with Lawesson’s reagent (0.5 equivalents) in anhydrous toluene under an inert argon atmosphere for approximately 1 hour.
  • Mechanism : The reaction proceeds via the formation of a reactive dithiophosphinylide intermediate from LR, which attacks the carbonyl carbon of quinazolin-4-one, forming a spiro-thiaoxaphosphetane intermediate. Thermal cycloreversion then yields the thione product and a phosphine oxide byproduct.
  • Yields and Conditions : This method provides high yields (up to 97%) of quinazoline-4-thione derivatives at relatively low temperatures and short reaction times.
  • Advantages : Mild conditions, high selectivity, and operational simplicity.
  • Example : Preparation of quinazolin-4-thione with melting point 288–289 °C in 97% yield.

Phosphorus Pentasulfide (P2S5) Method

  • Procedure : Quinazolin-4-one is refluxed with an equimolar amount of phosphorus pentasulfide in absolute m-xylene for about 4 hours.
  • Workup : The reaction mixture is cooled, filtered, and the residue is washed and treated with sodium hydroxide to isolate the thione.
  • Yields and Conditions : Moderate to good yields (~78%) are obtained, with longer reaction times and harsher conditions compared to LR.
  • Advantages : Traditional and well-established method.
  • Disadvantages : Longer reaction time, harsher conditions, and lower yields compared to LR.
  • Example : Quinazolin-4-thione obtained with melting point 288–289 °C and 78% yield.

Alternative Synthetic Route via N-Cyclohexyl Dithiocarbamate Salt

A novel approach involves the reaction of 4-chloro-2-cyclohexylquinazoline with N-cyclohexyl dithiocarbamate cyclohexylammonium salt in chloroform under reflux conditions (~61 °C) for 12 hours. This method proceeds via nucleophilic substitution of the chloro group by the dithiocarbamate salt, followed by isolation of the thione product after evaporation and recrystallization.

  • Advantages : Operational simplicity and direct access to 2-substituted quinazoline-4-thiones.
  • Limitations : Longer reaction time and requirement of chloro-substituted precursors.
  • Yields : High purity products obtained by crystallization from ethanol or ethanol/water mixtures.
  • Byproducts : Dicyclohexylthiourea is formed as a side product and can be isolated by further crystallization.

Summary Table of Preparation Methods

Method Reagents & Conditions Reaction Time Yield (%) Advantages Disadvantages
Lawesson’s Reagent (LR) LR (0.5 equiv), toluene, reflux, inert atmosphere 1 hour 97 Mild, high yield, short time Requires inert atmosphere
Phosphorus Pentasulfide (P2S5) P2S5 (1 equiv), m-xylene, reflux 4 hours 78 Established method Longer time, harsher conditions
N-Cyclohexyl Dithiocarbamate 4-chloro-2-cyclohexylquinazoline, dithiocarbamate salt, CHCl3 reflux 12 hours High purity Direct substitution, simple workup Longer reaction, precursor needed

Mechanistic Insights and Analytical Characterization

  • Mechanism with Lawesson’s Reagent : Involves initial formation of a reactive dithiophosphinylide species that attacks the carbonyl group of quinazolin-4-one, forming a spirocyclic intermediate which thermally decomposes to the thione and phosphine oxide.
  • Spectroscopic Evidence : The thione exhibits characteristic IR absorption at ~1302 cm⁻¹ (C=S stretch), and ^1H NMR signals include a singlet for the NH proton at ~13.86 ppm and aromatic proton patterns consistent with quinazoline structure.
  • Mass Spectrometry : Protonated molecular ion peaks confirm the molecular weight consistent with quinazoline-4-thione derivatives.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-1H-quinazoline-4-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-cyclohexyl-1H-quinazoline-4-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyclohexyl-1H-quinazoline-4-thione involves its interaction with specific molecular targets in cells. The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the growth and proliferation of cancer cells. Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenylquinazoline-4-thione
  • 2-methylquinazoline-4-thione
  • 2-ethylquinazoline-4-thione

Uniqueness

2-cyclohexyl-1H-quinazoline-4-thione is unique due to the presence of the cyclohexyl group, which enhances its lipophilicity and potentially improves its ability to penetrate cell membranes. This structural feature may contribute to its enhanced biological activity compared to other quinazoline derivatives .

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